Home > Products > Screening Compounds P11593 > N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide -

N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Catalog Number: EVT-4462933
CAS Number:
Molecular Formula: C20H15FN6O4
Molecular Weight: 422.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-(3-{(R)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

  • Compound Description: BI 665915 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. It exhibits excellent FLAP binding potency (IC50 < 10 nM) and effectively inhibits LTB4 synthesis in human whole blood (IC50 < 100 nM). [] BI 665915 also demonstrates favorable drug metabolism and pharmacokinetics (DMPK) profile across species and a low risk for potential drug-drug interactions. []
  • Relevance: While not directly structurally analogous, BI 665915 shares a key structural feature with N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: the presence of a 1,2,4-oxadiazole ring. This shared heterocyclic moiety suggests a potential exploration of similar biological activity within the target compound. [] (https://www.semanticscholar.org/paper/c1fecce764defe6640dda256a26f08d018e1fc20)

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This compound, particularly its phosphate salt, exhibits potent antimicrobial activity against a range of bacteria while demonstrating a promising safety profile with low toxicity in MTT assays and minimal hERG K(+) channel inhibition. [] This compound shows improved survival protection in mice models of MRSA systemic infection compared to linezolid, with high oral bioavailability (F = 99.1%). [] Additionally, it demonstrates a lower risk of bone marrow suppression compared to linezolid. []
  • Relevance: Although belonging to a different class of antimicrobials (oxazolidinones), this compound and N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide share the 1H-pyrazole ring within their structures. This common feature might suggest exploring antimicrobial activity in the target compound, considering the potent activity of the related compound. [] (https://www.semanticscholar.org/paper/016d15196373b135b79924a768bf58ae2669ffc3)

3-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-5-aryl-1,2,4-oxadiazole derivatives

  • Compound Description: This series of compounds, specifically 9h, 9i, and 9j, exhibit significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Compounds 9a, 9b, 9d, and 9k demonstrate promising antifungal activity against Aspergillus niger. [] Furthermore, compounds 9h and 9j exhibit potent activity against A. niger, comparable to fluconazole and four times more potent than ravuconazole. []
  • Relevance: The 3-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-5-aryl-1,2,4-oxadiazole derivatives share two crucial structural components with N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: the 1,2,4-oxadiazole and 1H-pyrazole rings. Given their potent antimicrobial activities, this structural similarity suggests exploring the target compound for similar properties. [] (https://www.semanticscholar.org/paper/6718c09480cc82c8761bd09829d4bfd79059ba18)

2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridines and 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines

  • Compound Description: These two classes of compounds are synthesized from a common precursor, 2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridines. [] The paper focuses primarily on the synthesis and characterization of these derivatives, and it does not delve into their biological activity. []
  • Relevance: Although their specific biological activities are not discussed, both classes of compounds share the aryl-1H-1,2,4-triazole structural motif with N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. This structural similarity might be a starting point for further exploration and synthesis of related compounds based on the target compound. [] (https://www.semanticscholar.org/paper/02c8039d3be2a93d77a16528f73bf27eb55a1be2)

3-bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

  • Compound Description: This compound, along with other anthranilic diamide derivatives containing 1,2,4-oxadiazole rings, demonstrates significant insecticidal activity. [] Bioassays against Plutella xylostella revealed 100% mortality at 100 mg L-1 for most of the synthesized compounds. [] Notably, compound 3IIl exhibited 90% larvicidal activity at a concentration of 0.5 mg L-1, with an LC50 value of 0.20 mg L-1, suggesting its potential as a lead compound for further optimization. [] The research also employed CoMFA models to study structure-activity relationships (SARs) for these compounds. []
  • Relevance: This compound, although possessing a more complex structure, shares the 1,2,4-oxadiazole ring and 1H-pyrazole ring with N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. This structural commonality and the potent insecticidal activity of the related compound might warrant investigating the target compound's potential as an insecticide. [] (https://www.semanticscholar.org/paper/3ff801a38663658a63ba9edcad2c70d09d523f8d)

N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivatives, specifically CDPPB and VU-1545

  • Compound Description: CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). [] VU-1545 (4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide), a structural analog of CDPPB, demonstrates improved potency and affinity for the mGluR5 allosteric antagonist binding site. [] These compounds exhibit significant effects in potentiating mGluR5-mediated responses in rat astrocytes. []
  • Relevance: This series of compounds shares the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide core structure with N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. This structural similarity, coupled with their positive allosteric modulation of mGluR5, suggests the target compound might also exhibit activity at this receptor, prompting further investigation. [] (https://www.semanticscholar.org/paper/8db5e4ffc9984345e5d45bfcedcb5383ae4a8103)

Properties

Product Name

N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

IUPAC Name

N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

Molecular Formula

C20H15FN6O4

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C20H15FN6O4/c1-12-10-17(27(29)30)24-26(12)11-18(28)22-16-8-4-13(5-9-16)19-23-20(31-25-19)14-2-6-15(21)7-3-14/h2-10H,11H2,1H3,(H,22,28)

InChI Key

UHZKVRDYEXKRBS-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)F)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.